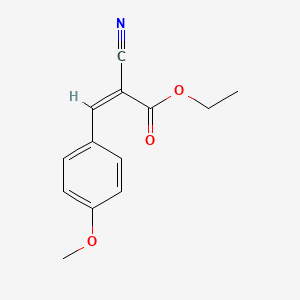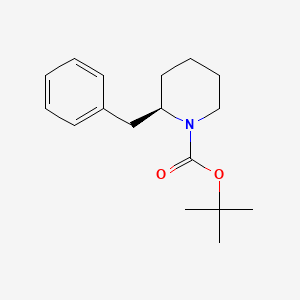![molecular formula C18H26N2O3 B2936645 tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate CAS No. 2137835-08-4](/img/structure/B2936645.png)
tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyl group in chemistry is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It’s used in various chemical transformations and has relevance in nature, biosynthetic and biodegradation pathways . Spiro compounds, like the one in your query, are usually formed by simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Synthesis Analysis
The synthesis of spiro compounds, particularly those with a chromane and piperidine structure, has been a topic of interest in medicinal chemistry . These compounds are usually formed by simultaneous reactions of condensation and cyclization .Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds .Chemical Reactions Analysis
The chemical reactions involved in the formation of spiro compounds, particularly those with a chromane and piperidine structure, involve simultaneous reactions of condensation and cyclization .Applications De Recherche Scientifique
Histone Deacetylase (HDAC) Inhibitors
Spiro[chromane-2,4'-piperidine] derivatives have been synthesized and evaluated for their potential as novel HDAC inhibitors. These compounds demonstrated abilities to inhibit nuclear HDACs and showed in vitro antiproliferative activities, in addition to favorable in vitro ADME profiles. In vivo pharmacokinetic studies highlighted their improved pharmacokinetic behavior, including lower clearance rates and increased half-lives, which correlated with superior in vivo antitumor activity in HCT-116 xenograft models (Thaler et al., 2012); (Varasi et al., 2011).
Antihypertensive Activity
A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for their antihypertensive activity, demonstrating potential mechanisms of action through both central and peripheral pathways (Clark et al., 1983).
Medicinal Chemistry Research
The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore plays a critical role in the development of new biologically active substances. Recent syntheses of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have shown significant progress, focusing on their biological relevance and the potential utility in medicinal chemistry research (Ghatpande et al., 2020).
Fluorescent Solid-State Asymmetric Spirosilabifluorene Derivatives
Asymmetrically aryl-substituted spiro-silabifluorene derivatives have been prepared, showcasing transparent and stable amorphous films with high glass transition temperatures and intense violet-blue emission in solid-state films. These findings indicate their potential application in optoelectronic devices (Lee et al., 2005).
Electrochemical Properties of Benzimidazole Derivative
The synthesis and investigation of new benzimidazole derivatives for use in donor–acceptor–donor type polymers have been explored. These derivatives showed promising electrochemical and optical properties, underscoring their potential in electronic applications (Ozelcaglayan et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .
Mode of Action
It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical pathways of the target cells.
Biochemical Pathways
Compounds with a similar backbone have been incorporated in a wide variety of pharmaceuticals and biochemicals . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Compounds with a similar backbone have shown their pharmacological potential in various therapeutic areas . This suggests that the compound may have a range of molecular and cellular effects, depending on the specific targets and pathways it affects.
Propriétés
IUPAC Name |
tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMABSQFIUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
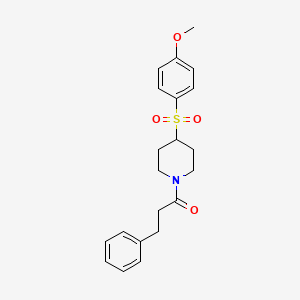
![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)
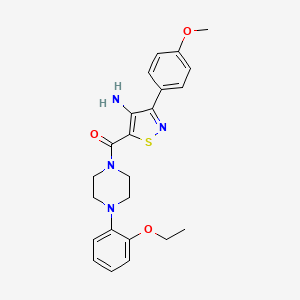
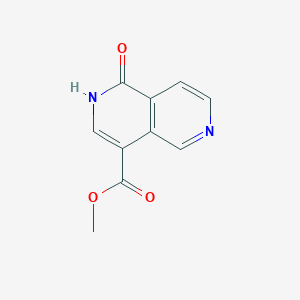
![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)
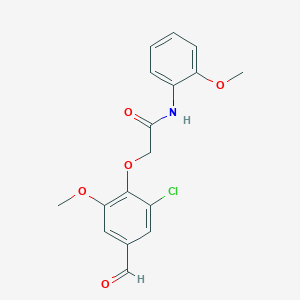
![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)
![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)
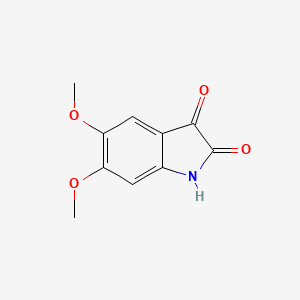
![1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2936579.png)
